molecular formula C9H7BrN2O2 B1372457 6-Bromo-1H-benzoimidazole-2-carboxylic acid methyl ester CAS No. 885280-00-2

6-Bromo-1H-benzoimidazole-2-carboxylic acid methyl ester

Cat. No.: B1372457
CAS No.: 885280-00-2
M. Wt: 255.07 g/mol
InChI Key: NRTHYMUOIGVFMM-UHFFFAOYSA-N
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Description

6-Bromo-1H-benzoimidazole-2-carboxylic acid methyl ester is a chemical compound with the molecular formula C9H7BrN2O2 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Scientific Research Applications

6-Bromo-1H-benzoimidazole-2-carboxylic acid methyl ester has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.

    Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Chemical Synthesis: The compound is employed as an intermediate in the synthesis of more complex organic molecules.

Safety and Hazards

The safety information available indicates that “Methyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate” is an irritant . For more detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

The future directions for “Methyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate” and similar compounds could involve further evaluation of their therapeutic use as anticancer agents . Their potential in modern-day drug discovery efforts is significant, given their ability to modulate biological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1H-benzoimidazole-2-carboxylic acid methyl ester typically involves the bromination of benzimidazole derivatives followed by esterification. One common method involves the reaction of 5-bromo-1H-benzo[d]imidazole-2-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride. The reaction is carried out under reflux conditions to yield the desired ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1H-benzoimidazole-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The benzimidazole ring can be oxidized or reduced under specific conditions, leading to different functionalized derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

    Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed for hydrolysis.

Major Products Formed

    Substitution Reactions: Products include various substituted benzimidazole derivatives.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the benzimidazole ring.

    Ester Hydrolysis: The major product is 5-bromo-1H-benzo[d]imidazole-2-carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-1H-benzo[d]imidazole-2-carboxylate
  • Methyl 5-fluoro-1H-benzo[d]imidazole-2-carboxylate
  • Methyl 5-iodo-1H-benzo[d]imidazole-2-carboxylate

Uniqueness

6-Bromo-1H-benzoimidazole-2-carboxylic acid methyl ester is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 6-bromo-1H-benzimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTHYMUOIGVFMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(N1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676699
Record name Methyl 6-bromo-1H-benzimidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885280-00-2
Record name Methyl 6-bromo-1H-benzimidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-bromo-1H-1,3-benzodiazole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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